An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Nitroethenyl)morpholine
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Nitroethenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Morpholine and its derivatives are cornerstones in medicinal chemistry, valued for their favorable physicochemical properties and their presence in numerous therapeutic agents.[1][2] The introduction of a nitroethenyl group, a potent Michael acceptor and a versatile synthetic intermediate, onto the morpholine scaffold yields 4-(2-Nitroethenyl)morpholine, a compound of significant interest for further chemical elaboration and biological screening.[3][4] This guide provides a comprehensive overview of a proposed synthetic route for this molecule, detailed protocols for its characterization, and essential safety information. The methodologies are grounded in established chemical principles, offering a robust framework for researchers in drug discovery and organic synthesis.
Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety
The morpholine ring is considered a "privileged structure" in drug design, owing to its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] Its presence in a wide array of approved drugs underscores its importance.[5][6] On the other hand, the nitroalkene functional group is a powerful tool in organic synthesis, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[4][7] The combination of these two moieties in 4-(2-Nitroethenyl)morpholine creates a molecule with potential for diverse biological activities and serves as a valuable building block for the synthesis of more complex nitrogen-containing heterocycles.[8][9]
Physicochemical Properties
A summary of the key computed and expected properties of 4-(2-Nitroethenyl)morpholine is presented below.
| Property | Value | Source |
| Molecular Formula | C6H10N2O3 | [10] |
| Molecular Weight | 158.16 g/mol | [10] |
| IUPAC Name | 4-[(E)-2-nitroethenyl]morpholine | [10] |
| Appearance | Expected to be a yellow solid | Analogous to β-nitrostyrenes[11] |
| Monoisotopic Mass | 158.06914 Da | [10] |
Synthesis of 4-(2-Nitroethenyl)morpholine
Reaction Principle: The Henry-Knoevenagel Condensation Pathway
The synthesis of β-nitroalkenes is classically achieved through the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound to form a β-nitro alcohol.[12][13] This intermediate can then be dehydrated to yield the corresponding nitroalkene.[7] For the synthesis of 4-(2-Nitroethenyl)morpholine, a direct and efficient one-pot procedure is proposed, adapting the principles of the Henry-Knoevenagel condensation. This approach involves the reaction of morpholine, formaldehyde, and nitromethane. The reaction proceeds through the initial formation of a β-nitro alcohol, which then undergoes dehydration and condensation with morpholine.
The overall transformation can be visualized as the nucleophilic addition of morpholine to an in-situ generated nitroethene equivalent.
Proposed Reaction Mechanism
The reaction likely proceeds through the following key steps:
-
Nitroaldol Addition : Base-catalyzed addition of the nitromethane anion to formaldehyde to form 2-nitroethanol.
-
Dehydration : Elimination of water from 2-nitroethanol to form the highly reactive intermediate, nitroethene.
-
Michael Addition : Nucleophilic addition of morpholine to nitroethene to form the final product.
Characterization of 4-(2-Nitroethenyl)morpholine
Spectroscopic Analysis
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically two triplets around 2.7-3.0 ppm and 3.6-3.9 ppm. [14]The vinylic protons of the nitroethenyl group should appear as doublets in the downfield region (around 6.0-8.0 ppm), with a large coupling constant (~13-14 Hz) indicative of a trans configuration. [11][15]* ¹³C NMR Spectroscopy : The carbon NMR spectrum will show signals for the two distinct methylene carbons of the morpholine ring (around 45-50 ppm and 65-70 ppm). [14]The vinylic carbons are expected in the 120-140 ppm range. [16]* Infrared (IR) Spectroscopy : The IR spectrum should display strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹. A band for the C=C double bond stretch is expected around 1620-1650 cm⁻¹. [17]The C-O-C stretch of the morpholine ring will be visible around 1115 cm⁻¹. [14]
Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR (CDCl₃, δ in ppm) | ~7.5 (d, 1H, J ≈ 13.5 Hz), ~6.9 (d, 1H, J ≈ 13.5 Hz), ~3.7 (t, 4H), ~3.2 (t, 4H) |
| ¹³C NMR (CDCl₃, δ in ppm) | ~138, ~125, ~66, ~48 |
| IR (ν in cm⁻¹) | ~1630 (C=C), ~1520 (NO₂ asym), ~1350 (NO₂ sym), ~1115 (C-O-C) |
Mass Spectrometry
-
Electrospray Ionization (ESI-MS) : The mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 159.0764. [10]
Safety, Handling, and Storage
-
Nitromethane : Highly flammable and a potential explosion hazard. [18][19]It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames. [18]Grounding and bonding of containers are necessary during transfer to prevent static discharge. [18][19]* Morpholine : A corrosive and flammable liquid. [20][21][22]It can cause severe skin burns and eye damage. [22]* Formaldehyde : A known carcinogen and toxicant. Handle with extreme care in a fume hood.
-
General Precautions : Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. [19][20]Emergency eyewash stations and safety showers should be readily accessible. [18]* Storage : Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This technical guide outlines a plausible and efficient one-pot synthesis for 4-(2-Nitroethenyl)morpholine, a compound with significant potential in medicinal chemistry and as a synthetic intermediate. The proposed methodology is based on the well-established Henry-Knoevenagel condensation reaction. Furthermore, a comprehensive characterization protocol using modern spectroscopic techniques has been detailed, providing researchers with the necessary framework to confirm the identity and purity of the synthesized compound. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.
References
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